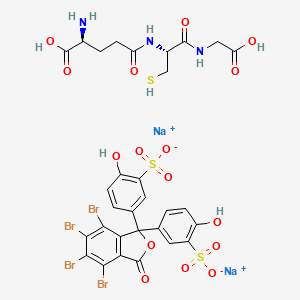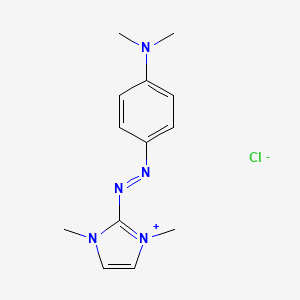
Methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanide is a hydrocarbyl anion. It is a conjugate base of a methane. It is a conjugate acid of a methanediide.
Wissenschaftliche Forschungsanwendungen
Methanization in Anaerobic Digestion
Methanization, a key technology in the anaerobic digestion (AD) of organic wastes, involves complex biological reactions. A study by Karouach et al. (2020) evaluated the impact of combined mechanical and ultrasonic pretreatment on methanization, specifically in the anaerobic digestion of household organic waste in Morocco. The study found that this combined pretreatment enhanced methane production and increased biodegradability, suggesting improvements in the hydrolysis and methanogenesis phases of the process (Karouach et al., 2020).
Coordination Chemistry
Bis(phosphinimino)methanides exhibit diverse coordination chemistry with elements across the periodic table. Panda and Roesky (2009) reviewed the coordination behavior of bulky monoanionic and dianionic bis(phosphinimino)methanide ligands, focusing on s- and p-block as well as transition metals. This review highlights the wide-ranging applications of these methanides in forming complexes with different metals (Panda & Roesky, 2009).
Methanide Derivatives in Metal Complexes
Liddle et al. (2010) discussed the emergence of bis(phosphorus-stabilised)methanides and methandiides as valuable ligands for metals across the periodic table. Their review covered the synthesis, bonding, and reaction chemistry of these methanides, illustrating their versatility in forming structurally diverse metal complexes (Liddle et al., 2010).
Nucleophilic Addition in Organic Chemistry
Bardají et al. (1997) explored the nucleophilic properties of a gold(I) methanide complex. They demonstrated the methanide carbon's reactivity with carbon disulfide and isothiocyanates, resulting in carbon−carbon coupling reactions. This research provides insight into the use of methanide complexes in organic synthesis (Bardají et al., 1997).
Synthesis and Characterization
Grim et al. (1982) isolated and characterized tetra-n-butylammonium tris(diphenylthiophosphinoyl)methanide, a compound useful in forming cage complexes with metal cations. This research adds to the understanding of methanide's role in the synthesis of complex inorganic structures (Grim et al., 1982).
Ionic Liquids and Plastic Crystals
Janikowski et al. (2012) reported on a new family of organic ionic materials based on the dicyano(nitroso)methanide anion. These compounds exhibit low viscosities and good conductivities, making them suitable as electrolytes in various electrochemical devices (Janikowski et al., 2012).
Coordination Modes in Rhodium Complexes
Heuclin et al. (2012) conducted a comparative study on the coordination modes of different methanide ligands with RhI. They synthesized several complexes and characterized them, revealing insights into the coordination behavior of methanides in transition metal complexes (Heuclin et al., 2012).
Eigenschaften
CAS-Nummer |
15194-58-8 |
|---|---|
Produktname |
Methanide |
Molekularformel |
CH3- |
Molekulargewicht |
15.035 g/mol |
IUPAC-Name |
carbanide |
InChI |
InChI=1S/CH3/h1H3/q-1 |
InChI-Schlüssel |
LGRLWUINFJPLSH-UHFFFAOYSA-N |
SMILES |
[CH3-] |
Kanonische SMILES |
[CH3-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[dimethyl-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl]azaniumyl]ethyl phosphate](/img/structure/B1206966.png)


![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)





![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)

